(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride
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Overview
Description
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-amino-1,2,4-triazole, formaldehyde, hydrochloric acid.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.
Procedure: 3-amino-1,2,4-triazole is dissolved in water, followed by the addition of formaldehyde and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical processes. These interactions can modulate enzyme activity, inhibit microbial growth, and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
- 1H-1,2,4-Triazole-5-methanamine hydrochloride
Uniqueness
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c4-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXRGHNXMHGTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197157-75-7 |
Source
|
Record name | 1197157-75-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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